molecular formula C6H8N2O2 B3243845 4,5-Diamino catechol CAS No. 159661-41-3

4,5-Diamino catechol

Cat. No.: B3243845
CAS No.: 159661-41-3
M. Wt: 140.14 g/mol
InChI Key: ZHIQGHXDBNQDAU-UHFFFAOYSA-N
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Description

4,5-Diamino catechol is an organic compound characterized by the presence of two amino groups attached to a catechol moiety Catechols are a type of phenol with two hydroxyl groups adjacent to each other on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Decker oxidation, where catechol derivatives are reacted with hydroquinone and azide ion in the presence of potassium ferricyanide as an oxidizing agent . This method is efficient and yields high-purity products.

Industrial Production Methods: Industrial production of 4,5-Diamino catechol may involve large-scale chemical oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of the Decker oxidation method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino catechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Quinones: Formed through oxidation reactions.

    Substituted Catechols: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 4,5-Diamino catechol involves its interaction with various molecular targets and pathways. The compound can act as a redox-active agent, participating in electron transfer reactions. Its amino groups can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4,5-Diamino catechol is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity compared to other catechol derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,5-diaminobenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIQGHXDBNQDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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